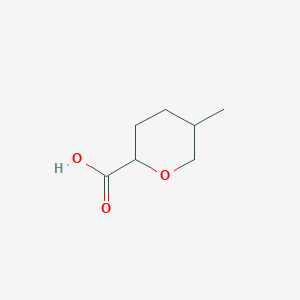
5-Methyl-tetrahydro-pyran-2-carboxylic acid
Cat. No. B8477593
M. Wt: 144.17 g/mol
InChI Key: SYQDOLPKJJFZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07402608B2
Procedure details


To a solution of 5-methyl-3,6-dihydro-2H-pyran-2-carboxylic acid (40 mg, 0.28 mmol) in MeOH (2.0 mL) was added 5% Pt-C (20 mg), hydrogenated for 16 h at 20 psi. The reaction mixture was filtered off through celite, washed with MeOH and concentration of the filtrate gave 2:1 ratio of geometrical isomers of 5-methyl-tetrahydro-pyran-2-carboxylic acid (37 mg, 91%).



Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][O:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH:3]=1>CO.[Pt]>[CH3:1][CH:2]1[CH2:7][O:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CCC(OC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered off through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with MeOH and concentration of the filtrate
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CCC(OC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 mg | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
